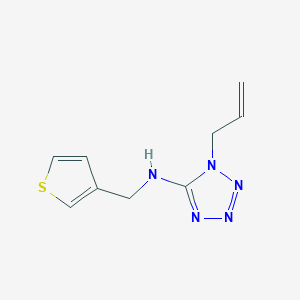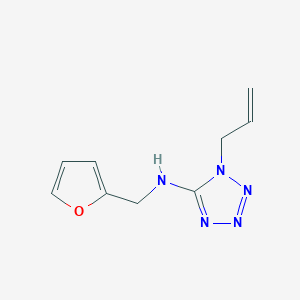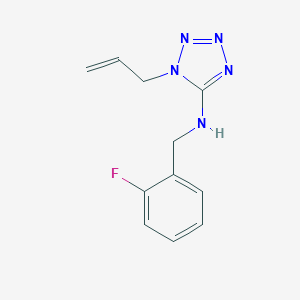![molecular formula C21H21N5O B276661 2-METHYL-N-({2-[(4-METHYLPHENYL)METHOXY]NAPHTHALEN-1-YL}METHYL)-2H-1,2,3,4-TETRAZOL-5-AMINE](/img/structure/B276661.png)
2-METHYL-N-({2-[(4-METHYLPHENYL)METHOXY]NAPHTHALEN-1-YL}METHYL)-2H-1,2,3,4-TETRAZOL-5-AMINE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-METHYL-N-({2-[(4-METHYLPHENYL)METHOXY]NAPHTHALEN-1-YL}METHYL)-2H-1,2,3,4-TETRAZOL-5-AMINE is a complex organic compound with potential applications in various fields of scientific research. This compound features a tetrazole ring, a naphthyl group, and a methylbenzyl ether moiety, making it a unique structure with interesting chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-METHYL-N-({2-[(4-METHYLPHENYL)METHOXY]NAPHTHALEN-1-YL}METHYL)-2H-1,2,3,4-TETRAZOL-5-AMINE typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Naphthyl Ether: This step involves the reaction of 1-naphthol with 4-methylbenzyl chloride in the presence of a base such as potassium carbonate to form the naphthyl ether.
Introduction of the Tetrazole Ring: The naphthyl ether is then reacted with sodium azide and a suitable electrophile to introduce the tetrazole ring.
Final Assembly: The final step involves the coupling of the tetrazole derivative with 2-methylamine under appropriate conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Analyse Des Réactions Chimiques
Types of Reactions
2-METHYL-N-({2-[(4-METHYLPHENYL)METHOXY]NAPHTHALEN-1-YL}METHYL)-2H-1,2,3,4-TETRAZOL-5-AMINE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methylbenzyl ether moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as sodium methoxide or sodium ethoxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted ethers or amines.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate or active pharmaceutical ingredient (API).
Industry: Used in the development of new materials with specific properties, such as polymers or coatings.
Mécanisme D'action
The mechanism of action of 2-METHYL-N-({2-[(4-METHYLPHENYL)METHOXY]NAPHTHALEN-1-YL}METHYL)-2H-1,2,3,4-TETRAZOL-5-AMINE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets would depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-methylbenzothiazole derivatives: These compounds share the methylbenzyl moiety and have been studied for their biological activities.
Benzimidazoles: These compounds have a similar heterocyclic structure and are known for their pharmaceutical applications.
Uniqueness
2-METHYL-N-({2-[(4-METHYLPHENYL)METHOXY]NAPHTHALEN-1-YL}METHYL)-2H-1,2,3,4-TETRAZOL-5-AMINE is unique due to its combination of a tetrazole ring, naphthyl group, and methylbenzyl ether moiety
Propriétés
Formule moléculaire |
C21H21N5O |
|---|---|
Poids moléculaire |
359.4 g/mol |
Nom IUPAC |
2-methyl-N-[[2-[(4-methylphenyl)methoxy]naphthalen-1-yl]methyl]tetrazol-5-amine |
InChI |
InChI=1S/C21H21N5O/c1-15-7-9-16(10-8-15)14-27-20-12-11-17-5-3-4-6-18(17)19(20)13-22-21-23-25-26(2)24-21/h3-12H,13-14H2,1-2H3,(H,22,24) |
Clé InChI |
NFMWRKOERGZODI-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)COC2=C(C3=CC=CC=C3C=C2)CNC4=NN(N=N4)C |
SMILES canonique |
CC1=CC=C(C=C1)COC2=C(C3=CC=CC=C3C=C2)CNC4=NN(N=N4)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N1-[(4-BROMOPHENYL)METHYL]-1,2,3,4-TETRAZOLE-1,5-DIAMINE](/img/structure/B276578.png)
![6-Chlorotetrazolo[1,5-a]quinazoline](/img/structure/B276581.png)
![1-(4-methylphenyl)-5-[(phenylsulfonyl)methyl]-1H-tetrazole](/img/structure/B276582.png)

![N-(5-amino-1H-tetraazol-1-yl)-N-{[5-(3-chloro-4-fluorophenyl)-2-furyl]methyl}amine](/img/structure/B276586.png)


![N-{[5-(3-chlorophenyl)-2-furyl]methyl}-N-(4H-1,2,4-triazol-4-yl)amine](/img/structure/B276589.png)
![N-[[5-(3,5-dichlorophenyl)furan-2-yl]methyl]-2H-tetrazol-5-amine](/img/structure/B276590.png)
![N-[(5-PHENYLFURAN-2-YL)METHYL]-1-(PROP-2-EN-1-YL)-1,2,3,4-TETRAZOL-5-AMINE](/img/structure/B276592.png)



![N-[(4-METHOXYPHENYL)METHYL]-1-(PROP-2-EN-1-YL)-1,2,3,4-TETRAZOL-5-AMINE](/img/structure/B276600.png)
